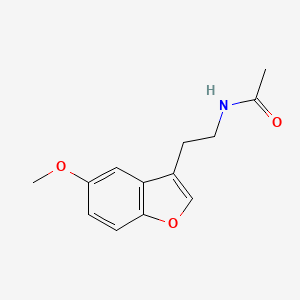

N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]-: is an organic compound with the molecular formula C13H15NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 2-(5-methoxy-3-benzofuranyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Laboratory Synthesis:

Starting Materials: The synthesis typically begins with 5-methoxybenzofuran and ethylamine.

Reaction Steps: The 5-methoxybenzofuran undergoes a substitution reaction with ethylamine to form 2-(5-methoxy-3-benzofuranyl)ethylamine. This intermediate is then reacted with acetic anhydride to yield ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]-.

Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

-

Industrial Production Methods:

Scale-Up: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.

Substitution: The benzofuran ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide exhibits anti-inflammatory effects. A patent describes a pharmaceutical composition that includes this compound for the treatment of inflammatory diseases such as Hashimoto's thyroiditis and inflammatory bowel disease. The compound's mechanism involves inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of these conditions .

Antibacterial Activity

Research has demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness in inhibiting bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent . The compound's unique structure allows it to penetrate bacterial membranes effectively, enhancing its therapeutic potential.

Melatonin Receptor Modulation

This compound has been identified as an inhibitor of the melatonin receptor type 1A. This property suggests potential applications in sleep disorders and circadian rhythm regulation, as modulation of melatonin receptors can influence sleep patterns and overall health .

Synthesis of Derivatives

The compound serves as a starting material for synthesizing various benzofuran derivatives, which may possess enhanced biological activities. The ability to modify its structure opens avenues for developing new drugs targeting different therapeutic areas .

Drug Design and Development

Due to its favorable pharmacokinetic properties, including good absorption across biological membranes, this compound is being explored as a lead compound in drug design. Its interactions with biological targets are being studied to optimize efficacy and minimize side effects .

Case Studies

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Interaction: It may interact with certain receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide

- N-(2-methoxyphenyl)acetamide

Comparison:

- Structural Differences: While similar in having an acetamide group, the substituents on the benzofuran or indole rings differ, leading to variations in reactivity and applications.

- Unique Features: ACETAMIDE,N-[2-(5-METHOXY-3-BENZOFURANYL)- ETHYL]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C13H15NO3

- Molecular Weight : 233.27 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing benzofuran moieties possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .

- Antioxidant Properties : The presence of the methoxy group in the benzofuran structure contributes to its antioxidant activity, helping to scavenge free radicals and reduce oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent .

- Cytotoxicity : Some derivatives of benzofuran have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.

- Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes effectively, influencing cellular processes.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Antimicrobial Study :

- Cytotoxicity Assay :

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(5-methoxybenzofuran-3-yl)ethyl)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of a benzofuran intermediate. A common approach includes:

- Step 1 : Condensation of 5-methoxybenzofuran-3-carbaldehyde with ethylenediamine to form the ethylamine backbone.

- Step 2 : Acylation using acetyl chloride or acetic anhydride under anhydrous conditions to introduce the acetamide group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. What spectroscopic and chromatographic methods are used for structural characterization?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the benzofuran ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide moiety (δ 2.0–2.2 ppm for CH₃) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acetamide functionality .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.12) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. LogP values (~2.5) predict moderate lipophilicity .

- Stability : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via HPLC. Stability in biological matrices (e.g., plasma) requires LC-MS/MS analysis .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with biological targets?

- Target Identification : Molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2) and serotonin receptors (5-HT₂A), supported by in vitro binding assays (IC₅₀ = 0.8–1.2 µM for COX-2 inhibition) .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) in murine macrophages reveals downregulation of NF-κB and TNF-α pathways, indicating anti-inflammatory potential .

Q. How do structural modifications impact its pharmacological profile?

- SAR Studies :

- Methoxy Position : Shifting the methoxy group from C5 to C6 on the benzofuran ring reduces COX-2 inhibition by 40% .

- Acetamide Chain : Replacing the ethyl linker with a propyl group increases logP (3.1) but decreases aqueous solubility, compromising in vivo efficacy .

- Analog Synthesis : Introduce halogen substituents (e.g., Cl at C7) to enhance metabolic stability, as shown in microsomal assays .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Matrix Effects : Plasma proteins and lipids cause ion suppression in LC-MS. Mitigate via protein precipitation (acetonitrile) and solid-phase extraction (C18 cartridges) .

- Sensitivity : Limit of quantification (LOQ) of 1 ng/mL achievable with tandem MS (MRM mode), using deuterated internal standards (e.g., D₃-acetamide) .

Q. How can contradictory data in biological assays be resolved?

- Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition (0.8 µM vs. 2.5 µM) may stem from assay conditions (e.g., enzyme source: human recombinant vs. murine). Validate using orthogonal assays (e.g., Western blot for PGE₂ reduction) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates across labs. Ensure cell lines (e.g., RAW 264.7 vs. THP-1) are standardized .

Q. Methodological Recommendations

- In Vivo Models : Use carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, i.p.) to assess anti-inflammatory efficacy .

- Toxicology Screening : AMES test for mutagenicity and hERG assay for cardiac safety are critical before preclinical trials .

Properties

CAS No. |

27404-35-9 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1-benzofuran-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H15NO3/c1-9(15)14-6-5-10-8-17-13-4-3-11(16-2)7-12(10)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |

InChI Key |

BTVRPXLAXZPZPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=COC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.